3-(2-chloro-6-fluorophenyl)-N-(3-chloro-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chloro-6-fluorophenyl)-N-(3-chloro-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(3-chloro-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring, followed by the introduction of the chloro and fluoro substituents on the phenyl rings. Common reagents used in these reactions include chlorinating and fluorinating agents, as well as catalysts to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorophenyl)-N-(3-chloro-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-N-(3-chloro-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(3-chloro-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity, leading to its desired effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid
- 1-(3-chloro-4-fluorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(2-chloro-6-fluorophenyl)-N-(3-chloro-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibits unique chemical properties due to the specific arrangement of chloro and fluoro substituents
Properties
Molecular Formula |
C17H10Cl2F2N2O2 |
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Molecular Weight |
383.2 g/mol |
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-(3-chloro-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H10Cl2F2N2O2/c1-8-14(17(24)22-9-5-6-12(20)11(19)7-9)16(23-25-8)15-10(18)3-2-4-13(15)21/h2-7H,1H3,(H,22,24) |
InChI Key |
GKGNVKJXAMXTJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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